3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that features a benzodioxepin ring system fused with a benzene ring, along with a diethylpropan-1-amine side chain and a tricarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with appropriate aldehydes or ketones under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxepin ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
p-Toluenesulfonic acid, sodium hydroxideMajor Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azepines: Seven-membered heterocycles with one nitrogen atom.
Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.
Oxazepines: Heterocycles containing oxygen and nitrogen atoms in the ring.
Thiazepines: Heterocycles containing sulfur and nitrogen atoms in the ring.
Uniqueness
3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine is unique due to its combination of a benzodioxepin ring system with a diethylpropan-1-amine side chain and a tricarboxylic acid moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
81320-36-7 |
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Molecular Formula |
C26H33NO9 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H25NO2.C6H8O7/c1-3-21(4-2)15-9-14-18-16-10-5-6-11-17(16)22-19-12-7-8-13-20(19)23-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,10-13,18H,3-4,9,14-15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ZEOPXBDVYXUFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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